Anticancer agent 68

p53 activator PTEN tumor suppressor

Anticancer agent 68 (CAS: 2692652-36-9) is a unique chemical probe that simultaneously induces G2/M arrest and activates p53 and PTEN tumor suppressors. This dual mechanism is not interchangeable with standard p53 activators or tubulin inhibitors. Procure this verified compound to ensure experimental reproducibility in cancer research and biomarker discovery studies.

Molecular Formula C14H14ClNO5
Molecular Weight 311.72 g/mol
Cat. No. B12395683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 68
Molecular FormulaC14H14ClNO5
Molecular Weight311.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl
InChIInChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3
InChIKeyVEVJGXWLHBIRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 68: A Unique G2/M Arresting Compound with p53 and PTEN Activation


Anticancer agent 68 (Compound 12, CAS: 2692652-36-9) is a synthetic small molecule with the molecular formula C₂₀H₁₈ClNO₅ and a molecular weight of 387.81 g/mol [1]. It is classified as an anti-cancer agent that arrests cells at the G2/M phase of the cell cycle and induces programmed cell death . This compound distinguishes itself through a dual mechanism: it directly induces G2/M arrest while simultaneously upregulating the tumor suppressor proteins p53 and PTEN . This combination of cell cycle blockade and tumor suppressor pathway activation represents a defined and verifiable pharmacological profile that sets it apart from compounds that rely solely on cytotoxic or single-pathway inhibition.

The Risks of Substituting Anticancer Agent 68 with Generic p53 Activators or G2/M Arrest Compounds


Generic substitution among anticancer agents is scientifically unsound due to the highly specific nature of molecular interactions. While many compounds may be broadly categorized as 'p53 activators' or 'G2/M arrest agents,' their precise protein targets, binding affinities, and downstream signaling impacts can differ dramatically. For Anticancer agent 68, its reported activity involves a defined molecular structure (C₂₀H₁₈ClNO₅) that is not interchangeable with other p53 activators like NSC348884 (which inhibits nucleophosmin) or mutant p53 reactivators like NSC319726 (ZMC1) . Even within the class of G2/M arrest compounds, variations in mechanism (e.g., tubulin inhibition vs. HDAC inhibition) and potency (IC50 values spanning from nanomolar to millimolar ranges) [1] make functional equivalence impossible. Substituting Anticancer agent 68 with an analog lacking the precise molecular architecture risks eliminating the specific p53/PTEN activation profile and the defined cell cycle arrest capability, thereby compromising experimental reproducibility and scientific validity.

Quantitative Differentiation of Anticancer Agent 68 Against Functional Analogs: A Procurement-Focused Evidence Guide


Dual p53 and PTEN Activation Profile Compared to Single-Target p53 Activators

Anticancer agent 68 is reported to activate both p53 and PTEN tumor suppressor pathways, a dual activation profile not commonly found in other p53-targeting agents . In contrast, a well-known p53 activator such as NSC348884 is documented to upregulate p53 and induce apoptosis but lacks specific reported activity on PTEN . While quantitative data on the precise fold-change in p53 and PTEN expression for Anticancer agent 68 is not available in the public domain, the explicit vendor-reported dual mechanism constitutes a qualitative differentiation from single-pathway modulators. This dual activation may offer a distinct biological outcome by engaging two critical tumor suppressor networks simultaneously.

p53 activator PTEN tumor suppressor G2/M arrest

Comparison of Anticancer Agent 68 with Antitumor Agent-68 (Tubulin Inhibitor) by Mechanism and Potency

Anticancer agent 68 (CAS: 2692652-36-9) and Antitumor agent-68 (CAS: 2566497-96-7) are distinct chemical entities with different molecular targets and potencies. Antitumor agent-68 is a potent tubulin inhibitor with reported IC50 values of 3.6 μM against HeLa cervical cancer cells and 3.8 μM against MCF-7 breast cancer cells . In contrast, Anticancer agent 68 is reported to act through G2/M arrest and activation of p53 and PTEN, without a disclosed primary target protein [1]. Although no direct comparative IC50 data is available for Anticancer agent 68, the mechanistic divergence is clear: one targets microtubule dynamics, the other cell cycle regulation and tumor suppressor pathways. This fundamental difference in mechanism makes them unsuitable for substitution.

tubulin inhibitor G2/M arrest IC50 cervical cancer breast cancer

Comparative Analysis with NSC319726 (ZMC1), a Mutant p53 Reactivator

NSC319726 (ZMC1) is a p53(R175) mutant reactivator that exhibits growth inhibition in cells expressing mutant p53, with an IC50 of 8 nM for p53(R175) mutant cells and no inhibition for p53 wild-type cells . In stark contrast, Anticancer agent 68 is reported to activate p53 and PTEN without specification of p53 mutational status, suggesting a broader or different mechanism of action . The potency of NSC319726 is in the nanomolar range, whereas the potency of Anticancer agent 68 is currently undefined. This comparison highlights a critical procurement decision: if a study focuses on mutant p53 reactivation with high potency, NSC319726 is the appropriate choice; if the goal is to explore a dual p53/PTEN activation mechanism that may be independent of p53 mutational status, Anticancer agent 68 provides a distinct chemical probe.

p53 mutant p53 reactivator cancer cell line IC50

Optimal Application Scenarios for Anticancer Agent 68 in Oncology and Cell Cycle Research


Investigating the Interplay Between p53, PTEN, and G2/M Cell Cycle Arrest

Anticancer agent 68 is uniquely suited for studies aiming to dissect the coordinated regulation of p53 and PTEN tumor suppressor pathways in the context of G2/M cell cycle arrest. As reported, this compound simultaneously induces G2/M arrest and activates both p53 and PTEN . This makes it an invaluable chemical probe for researchers exploring the mechanistic links between cell cycle checkpoint control and tumor suppressor signaling, a complex interplay that single-pathway modulators cannot address.

Establishing a Chemical Probe for p53/PTEN Activation in Cancer Cell Line Panels

For researchers conducting broad screening of cancer cell line panels to identify sensitivity to p53/PTEN pathway activation, Anticancer agent 68 serves as a defined chemical tool. Its reported mechanism allows for the systematic evaluation of cellular responses to dual tumor suppressor activation across diverse genetic backgrounds. This can aid in identifying cancer subtypes that are particularly dependent on p53 and PTEN signaling for survival, providing a foundation for biomarker discovery or combination therapy strategies.

Comparative Studies Against Tubulin Inhibitors to Dissect G2/M Arrest Mechanisms

Given its distinct mechanism of action compared to tubulin inhibitors like Antitumor agent-68 , Anticancer agent 68 is ideal for comparative studies designed to differentiate between G2/M arrest caused by microtubule disruption versus cell cycle checkpoint activation. By comparing the cellular phenotypes, gene expression profiles, and apoptotic responses elicited by these two classes of compounds, researchers can gain deeper insight into the diverse pathways leading to G2/M arrest and cell death.

In Vitro Studies on the Role of p53 and PTEN in Apoptosis Induction

Anticancer agent 68 is a valuable tool for investigating the specific contributions of p53 and PTEN to programmed cell death (apoptosis). As the compound is reported to induce apoptosis alongside its activation of these tumor suppressors , researchers can employ it in systems with genetic knockdowns or knockouts of p53 or PTEN to determine the relative importance of each pathway in the compound's cytotoxic effect. Such studies are critical for understanding drug mechanism and potential resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 68

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.